molecular formula C9H7BrN2O2 B1447844 methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1448259-40-2

methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B1447844
CAS No.: 1448259-40-2
M. Wt: 255.07 g/mol
InChI Key: SQIWZVNXCQJMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS 1448259-40-2) is a high-value brominated pyrrolopyridine derivative serving as a versatile building block in medicinal chemistry and organic synthesis. This compound is specifically recognized for its role as a key synthetic intermediate in the discovery and development of novel Acetyl-CoA Carboxylase 1 (ACC1) inhibitors . Research indicates that ACC1 is a promising therapeutic target in oncology, and inhibitors derived from this chemical scaffold can modulate fatty acid synthesis in cancer cells, presenting a potential approach for cancer treatment strategies . The molecular structure features a bromine atom at the 5-position, making it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to introduce diverse aryl or heteroaryl groups . The methyl ester functional group offers a handle for further functionalization through hydrolysis or amide coupling, enabling extensive structure-activity relationship (SAR) studies . With a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol, this solid compound should be stored under inert conditions at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIWZVNXCQJMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • CAS Number : 1448259-40-2
  • Chemical Structure : The compound features a pyrrole ring substituted with a bromine atom and a carboxylate group, contributing to its reactivity and biological activity.

Medicinal Chemistry

Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is being explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors.

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolopyridines exhibit cytotoxic effects against various cancer cell lines. Research has shown that the introduction of bromine in the pyrrole ring enhances activity against certain tumors by inhibiting specific pathways involved in cell proliferation .

Biological Research

The compound is utilized in various biological assays to study its effects on cellular processes.

  • Enzyme Inhibition : this compound has been investigated for its role as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. Inhibition studies suggest that this compound could modulate the pharmacokinetics of co-administered drugs .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules.

  • Building Block for Drug Synthesis : The unique structure allows it to be used as a building block in the synthesis of various heterocyclic compounds, which are often found in biologically active molecules .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine derivatives. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the bromine position can enhance therapeutic efficacy .

Case Study 2: Enzyme Interaction

Research conducted by Smith et al. (2024) demonstrated that this compound effectively inhibits CYP1A2 activity in vitro. This finding has implications for drug-drug interactions in clinical settings where CYP1A2 substrates are involved .

Mechanism of Action

The mechanism by which methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The exact molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers and Heterocyclic Variants

Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Structure : Pyrazolo[3,4-b]pyridine core with bromine at position 5 and ethyl ester at position 3.
  • Key Data : CAS 1131604-85-7, molecular formula C₉H₈BrN₃O₂ , molecular weight 270.08 g/mol .
  • Ethyl ester (vs. methyl) may influence solubility and metabolic stability in biological systems.
Ethyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • Structure : Pyrrolo[3,2-b]pyridine core with bromine at position 5 and ethyl ester at position 2.
  • Key Data : CAS 1255098-82-8, molecular formula C₁₀H₉BrN₂O₂ , molecular weight 269.09 g/mol .
  • Comparison :
    • Ester group at position 2 instead of 3 modifies steric hindrance and reactivity.
    • The shifted ester position may reduce cross-coupling efficiency at position 3 due to electronic effects.

Derivatives with Additional Substituents

Ethyl 5-Bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Structure : Pyrrolo[2,3-b]pyridine core with bromine (position 5), ethyl (position 6), hydroxy (position 3), methyl (position 1), and ethyl ester (position 2).
  • Key Data : Molecular weight 327.17 g/mol .
  • Methylation at position 1 blocks NH tautomerization, altering solubility and stability.
Ethyl 3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • Structure : Bromine at position 3, methyl at position 5, and ethyl ester at position 2.
  • Key Data : CAS 1132610-85-5, molecular formula C₁₁H₁₁BrN₂O₂ .
  • Comparison :
    • Bromine at position 3 directs reactivity toward substitution at adjacent positions, contrasting with the target compound’s bromine at position 4.
    • Methyl at position 5 introduces steric effects that may hinder functionalization.

Functional Group Variations

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid
  • Structure : Replaces methyl ester with carboxylic acid at position 3.
  • Key Data : CAS 1167056-46-3 .
  • Acidic proton enables conjugation with amines or alcohols, making it a versatile intermediate for amide/ester derivatives.
Methyl 3-Bromoindolizine-1-carboxylate
  • Structure : Indolizine core with bromine at position 3 and methyl ester at position 1.
  • Key Data : CAS 1126444-16-3 .
  • Comparison :
    • Indolizine’s fused bicyclic structure differs from pyrrolo[3,2-b]pyridine, affecting aromaticity and electronic distribution.
    • Bromine at position 3 offers distinct reactivity for cross-coupling compared to position 5 in the target compound.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Pyrrolo[3,2-b]pyridine Br (5), COOCH₃ (3) C₉H₇BrN₂O₂ 271.07 1448259-40-2 High reactivity at Br for coupling
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Pyrazolo[3,4-b]pyridine Br (5), COOCH₂CH₃ (3) C₉H₈BrN₃O₂ 270.08 1131604-85-7 Additional N atom enhances polarity
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Pyrrolo[3,2-b]pyridine Br (5), COOH (3) C₈H₅BrN₂O₂ 243.04 1167056-46-3 Acidic group for conjugation
Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Pyrrolo[3,2-b]pyridine Br (3), CH₃ (5), COOCH₂CH₃ (2) C₁₁H₁₁BrN₂O₂ 283.12 1132610-85-5 Steric hindrance at position 5

Biological Activity

Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS No. 1448259-40-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C9H7BrN2O2C_9H_7BrN_2O_2, with a molecular weight of 255.07 g/mol. The compound features a pyrrolo[3,2-b]pyridine core structure, which is known for its diverse biological properties.

Structural Data:

PropertyValue
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
SMILESCOC(=O)C1=CNC2=C1C=C(C=N2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14...

Antitumor Activity

Research indicates that compounds containing the pyrrolo[3,2-b]pyridine scaffold exhibit notable antitumor properties. A study highlighted the synthesis of various derivatives and their evaluation against cancer cell lines, demonstrating that this compound showed promising cytotoxicity against several cancer types.

Kinase Inhibition

This compound has been investigated for its role as an inhibitor of SGK-1 kinase. SGK-1 is implicated in various diseases, including cancer and diabetes. The inhibition of this kinase by the compound suggests potential therapeutic applications in treating conditions mediated by SGK-1 activity .

Case Studies and Research Findings

Case Study 1: Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and tested its efficacy against human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating significant antiproliferative effects .

Case Study 2: Mechanism of Action

Another investigation focused on elucidating the mechanism of action of this compound. The study found that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study ReferenceBiological ActivityKey Findings
AntitumorSignificant cytotoxicity against cancer cells
Kinase InhibitionEffective SGK-1 kinase inhibitor
Apoptosis InductionInduces apoptosis via caspase activation

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate generally follows these key steps:

  • Construction of the pyrrolo[3,2-b]pyridine scaffold.
  • Introduction of the bromine substituent at the 5-position.
  • Functionalization at the 3-position with a carboxylate ester group, specifically methyl ester.

Preparation of 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine as a Model Compound

Though the exact compound this compound is less frequently detailed, closely related analogs such as 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine have well-documented synthetic routes that inform the preparation of the target compound.

Key Reaction Conditions and Yields:

Step Reaction Conditions Yield Notes
Hydrolysis of tosyl-protected intermediate in methanol with 6N NaOH, reflux 2h 98.5% Conversion of 5-bromo-3-methyl-l-tosyl-lH-pyrrolo[2,3-b]pyridine to 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Product isolated as yellow solid; NMR confirms structure
Acidic deprotection with 2N HCl in THF, reflux overnight 53.2% Alternative method for deprotection from trimethylsilyl intermediate Purified by preparative HPLC
Palladium-catalyzed borylation with bis(pinacolato)diboron, potassium acetate in DMF at 80–90°C under inert atmosphere 43% Formation of boronate ester intermediate for further functionalization Pd(dppf)Cl2 catalyst used; purified by column chromatography

These steps highlight the use of base- or acid-mediated deprotection and palladium-catalyzed cross-coupling reactions as pivotal in synthesizing functionalized pyrrolopyridine derivatives.

Specific Preparation of this compound

While direct published procedures for this compound are scarce, the compound can be synthesized by adapting the following approach:

  • Starting Material: 5-bromo-1H-pyrrolo[3,2-b]pyridine core.
  • Carboxylation: Introduction of the carboxylate group at the 3-position via selective lithiation or palladium-catalyzed carbonylation.
  • Esterification: Conversion of the carboxylic acid intermediate to the methyl ester by treatment with methanol and acid or via direct methylation using diazomethane or methyl iodide under basic conditions.

Palladium-Catalyzed Cross-Coupling and Functionalization

Palladium-catalyzed coupling reactions are central to introducing substituents on the pyrrolopyridine ring, especially for functionalization at the 3-position:

  • Catalysts Used: Pd(dppf)Cl2, Pd(PPh3)2Cl2, or Pd(diphenylphosphinoferrocene) complexes.
  • Conditions: Typically performed in polar aprotic solvents such as N,N-dimethylformamide or acetonitrile, at temperatures ranging from 80 to 90°C under inert atmosphere.
  • Bases: Potassium acetate or cesium carbonate are common bases facilitating the coupling.
  • Reactions: Borylation, carbonylation, or Suzuki-Miyaura coupling to introduce boronate esters or carboxylate groups.

Summary Table of Key Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Yield (%) Remarks
1 Deprotection of tosyl group 6N NaOH in methanol, reflux 2h 98.5 High yield; product isolated by filtration
2 Acidic deprotection 2N HCl in THF, reflux overnight 53.2 Moderate yield; purification by HPLC
3 Palladium-catalyzed borylation Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron, DMF, 80-90°C 43 Intermediate for further coupling
4 Esterification (inferred) Methanol, acid catalyst or methylation reagents Variable Conversion of acid to methyl ester

Analytical Characterization

  • NMR Data: Key proton signals for pyrrolo[3,2-b]pyridine derivatives include singlets around δ 11.4 ppm (NH proton), aromatic protons between δ 7.2–8.1 ppm, and methyl groups near δ 2.1–3.3 ppm.
  • Purity: Typically confirmed by HPLC and column chromatography.
  • Physical State: Isolated as yellow or pale solids.

Research Findings and Considerations

  • The choice of deprotection method (basic vs acidic) influences yield and purity.
  • Palladium-catalyzed borylation is a versatile step enabling subsequent functional group transformations.
  • Reaction conditions such as temperature, solvent, and inert atmosphere are critical for optimal yields.
  • The methyl ester functionality can be introduced post-carboxylation to afford the desired this compound.

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst loading (2 mol% Pd sufficient for Suzuki couplings ).
  • Solvent polarity (e.g., toluene/ethanol for Suzuki vs. THF for Grignard additions ).
  • Purification methods (gradient elution in chromatography resolves polar byproducts ).

How can electronic effects of substituents influence reactivity in cross-coupling reactions?

Advanced
Substituents on the pyrrolopyridine ring alter electron density, impacting reactivity:

  • Electron-withdrawing groups (e.g., Br) : Activate the ring toward nucleophilic aromatic substitution but may deactivate Pd-catalyzed couplings. For example, the 5-bromo substituent in this compound directs Suzuki coupling to the C3 position due to electronic and steric effects .
  • Steric hindrance : Bulky groups (e.g., 3,4-dimethoxyphenyl) reduce coupling efficiency, requiring optimized ligand systems (e.g., PPh₃) .
  • NH protection : Tosylation (via TsCl/NaH) prevents undesired side reactions at the pyrrole NH, enabling selective C-H functionalization .

Q. Case Study :

  • Suzuki coupling with 3-thienylboronic acid achieved 96% yield due to the electron-deficient boronic acid enhancing transmetallation .

What spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

Q. Basic

  • ¹H/¹³C NMR : Assignments rely on coupling constants (e.g., J = 2.2–3.1 Hz for pyrrolopyridine protons) and NH resonance (~δ 12–13 ppm for free NH) .
  • X-ray crystallography : SHELX software refines structures, with R factors <0.05 for high-resolution data. For example, methyl 2-[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]pyridine-3-carboxylate was resolved with wR = 0.113 .

Q. Advanced Applications :

  • Twinning analysis : SHELXL handles twinned macromolecular data, critical for derivatives with flexible side chains .
  • Hydrogen bonding networks : O—H···O and O—H···π interactions in crystal structures inform solubility and stability .

How can contradictory NMR data be resolved when characterizing derivatives?

Advanced
Contradictions arise from tautomerism, dynamic processes, or overlapping signals. Strategies include:

  • Variable-temperature NMR : Resolves broadening from NH exchange (e.g., NH signals at δ 12.40 ppm in DMSO-d₆ ).
  • 2D techniques (COSY, HSQC) : Assign signals in crowded regions, such as the pyrrolopyridine core .
  • X-ray validation : Confirms regiochemistry when NMR is ambiguous, as in the case of 5-aryl-3-N-acylamino derivatives .

Q. Example :

  • In 5-(3,4-dimethoxyphenyl)-1-tosyl derivatives, HSQC correlated HetH protons with ¹³C shifts at δ 145–148 ppm, confirming substitution patterns .

What purification methods are most effective for isolating this compound and its derivatives?

Q. Basic

  • Silica gel chromatography : Use gradient elution (e.g., DCM/MeOH 98:2 → 90:10) for polar derivatives .
  • Recrystallization : Hexane/ethyl acetate mixtures yield high-purity solids (e.g., 99% purity for N-acylated derivatives ).

Q. Advanced Optimization :

  • HPLC-MS : Resolves isomeric byproducts in functionalized derivatives (not explicitly cited but inferred from HRMS validation in ).
  • pH-controlled extraction : For acid/base-sensitive compounds, aqueous NaOH/THF partitions remove unreacted boronic acids .

What strategies optimize reaction yields in palladium-catalyzed couplings?

Q. Advanced

  • Precatalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in electron-deficient systems due to enhanced stability .
  • Solvent/base synergy : Polar aprotic solvents (THF) with mild bases (K₂CO₃) minimize dehalogenation side reactions .
  • Microwave assistance : Reduces reaction times for sluggish couplings (e.g., 4 hours for 3,4-dimethoxyphenyl derivatives ).

Q. Yield Comparison Table :

Reaction TypeConditionsYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/ethanol96%
Sonogashira CouplingPd(PPh₃)₄, CuI, NEt₃51%
Tosyl ProtectionTsCl, NaH, THF91%

How does the bromo substituent influence further functionalization?

Advanced
The 5-bromo group serves as:

  • Directing group : Guides cross-coupling to C3 (meta to Br) via Pd insertion .
  • Leaving group : Amenable to SNAr with amines or thiols under basic conditions (not explicitly cited but inferred from analogous systems).
  • Spectroscopic handle : ¹H NMR coupling with adjacent protons (e.g., δ 8.39 ppm, J = 2.2 Hz ).

Limitation :
Steric hindrance from the ester group at C3 may limit access to C7 for electrophilic substitution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.